5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Overview
Description
This would typically include the compound’s molecular formula, molecular weight, and structural formula. It may also include information on the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and purity levels of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Synthesis and Structural Insights
Microwave-Assisted Synthesis : A convenient method for the rapid synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) using microwave irradiation has been developed. This method improves yield and reduces reaction time compared to conventional methods, highlighting its efficiency and potential for large-scale production (Pournara, Heropoulos, & Koufaki, 2017).
Structural Elucidation : The structures of two isomers of phenyl-3H-1,2-dithiole-3-thione have been reported, providing insights into the molecular parameters and stereochemistry of compounds containing this structural unit (Wei, 1986).
Applications in Materials Science
- Copper Corrosion Inhibition : Studies have shown that 5-(4-methoxyphenyl)-3h-1,2-dithiole-3-thione is a high-efficiency inhibitor for copper corrosion in sulfuric acid. This application is significant in materials science, particularly in protecting metal surfaces (Zhang, Zhang, & Tao, 2018).
Biological and Medical Research
Chemopreventive Properties : Research on prodrug micelles carrying 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione reveals its potential in cancer therapy and prevention. The ability to modulate the release rate of this compound opens up possibilities for its use in targeted cancer treatments (Hasegawa, Tateishi, Uyama, & van der Vlies, 2015).
Antibacterial Activity : Synthesis and evaluation of novel derivatives of dithiole-thiones, including compounds structurally related to 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, have shown promising antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal procedures.
Future Directions
This involves discussing potential future research directions, such as studying the compound’s potential uses and improving its synthesis methods.
properties
IUPAC Name |
5-(4-hydroxyphenyl)dithiole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBBKLMHAILHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939623, DTXSID00901548 | |
Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_679 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | |
CAS RN |
18274-81-2 | |
Record name | Desmethylanethol trithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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